1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide
Description
Properties
IUPAC Name |
1-hydroxy-1λ5,2,3λ6-benziodoxathiole 1,3,3-trioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12-7/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJEOCMIVHACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)OI2(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30845769 | |
| Record name | 1-Hydroxy-1lambda~5~,2,3lambda~6~-benziodoxathiole-1,3,3(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30845769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918473-09-3 | |
| Record name | 1-Hydroxy-1lambda~5~,2,3lambda~6~-benziodoxathiole-1,3,3(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30845769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide
Classical Synthetic Routes and Their Evolution
The classical approach to the synthesis of 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide involves the oxidation of a suitable precursor, namely 2-iodobenzenesulfonic acid or its salts. Early methods for the preparation of iodylarenes, the broader class of compounds to which IBS belongs, often involved harsh conditions and oxidants that were not always economical or safe.
The evolution of the synthesis of this specific compound is closely linked to the development of milder and more selective oxidizing agents for iodoarenes. A significant step forward was the use of sodium periodate (B1199274) (NaIO₄) as the oxidant. This method, while effective for many iodylarenes, required prolonged reaction times when applied to iodoarenes in neutral aqueous solutions. nih.gov The synthesis of "2-iodylbenzoic acid" (IBX), a structural analog of IBS, was achieved by the oxidation of 2-iodobenzoic acid, often using potassium bromate (B103136) (KBrO₃) in sulfuric acid, or safer alternatives like Oxone. nih.gov These methods laid the groundwork for the synthesis of IBS.
A key challenge in the synthesis of IBS has been its high solubility in water, which complicates its isolation. For a considerable time, IBS was primarily generated in situ for use as a highly active catalyst in oxidation reactions, particularly for the conversion of alcohols to carbonyl compounds. acs.orgnih.gov The in situ generation is typically achieved by the oxidation of 2-iodobenzenesulfonic acid or its sodium salt with Oxone (potassium peroxymonosulfate). acs.orgnih.gov
The synthesis of the iodine(III) analog, 2-iodosylbenzenesulfonic acid, has also been explored. It was found that the oxidation of free 2-iodobenzenesulfonic acid under acidic conditions yields the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. In contrast, the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution leads to the desired iodine(V) product, IBS. cardiff.ac.ukresearchgate.net This highlights the critical role of reaction conditions in determining the oxidation state of the iodine.
Improved and Scalable Preparative Protocols for this compound
Recent advancements have led to improved and more practical protocols for the preparation and isolation of this compound, primarily as its stable salts. A significant breakthrough was the selective preparation of IBS as its potassium or sodium salt by the oxidation of sodium 2-iodobenzenesulfonate with either Oxone or sodium periodate in water. beilstein-journals.orgnih.gov
One established protocol involves dissolving sodium 2-iodobenzenesulfonate in water and treating it with Oxone. The reaction mixture is heated to ensure complete conversion. For instance, monitoring by NMR can indicate over 95% conversion after stirring at 70 °C for about 3 hours. beilstein-journals.org Upon cooling, the product precipitates along with inorganic salts. The crystalline product can then be manually separated.
A detailed preparative procedure using Oxone is as follows: Sodium 2-iodobenzenesulfonate is dissolved in deionized water, and Oxone is added. The mixture is stirred at an elevated temperature (e.g., 70 °C) for several hours. After cooling to room temperature, a precipitate consisting of the product and inorganic salts is formed. The needle-shaped organic crystals of the potassium salt of IBS (if Oxone, which contains potassium salts, is used) can be manually separated from the inorganic salts. researchgate.net This method allows for the isolation of the product in a solid, manageable form.
The following table summarizes a typical improved synthesis of the potassium salt of this compound.
| Reactant | Oxidant | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| Sodium 2-iodobenzenesulfonate | Oxone | D₂O or H₂O | 70 °C | 6 hours | Potassium salt of this compound | 66% |
The single-crystal X-ray diffraction analysis of the potassium salt revealed a complex polymeric structure, confirming the cyclic nature of the this compound unit within the crystal lattice. cardiff.ac.ukbeilstein-journals.orgnih.gov
Utilization of Alternative Precursors for this compound Synthesis
The primary precursor for the synthesis of this compound is 2-iodobenzenesulfonic acid or its salts. However, the synthesis of this precursor itself can be approached from different starting materials, which can be considered alternative precursors in a broader sense.
Traditionally, 2-iodobenzenesulfonic acid can be prepared from the diazotization of 2-aminobenzenesulfonic acid followed by a Sandmeyer-type reaction with an iodide salt. Another route involves the direct sulfonation of iodobenzene (B50100). However, this can lead to a mixture of isomers, with the para-isomer being the major product.
A more direct precursor to the iodine(V) state is the corresponding iodine(III) compound, 2-iodosylbenzenesulfonic acid. It has been demonstrated that the oxidation of free 2-iodobenzenesulfonic acid with periodic acid under acidic conditions leads to the formation of this iodine(III) heterocycle. cardiff.ac.ukresearchgate.net While this is an intermediate in some synthetic pathways to the iodine(V) compound, its isolation and subsequent oxidation represent an alternative route. However, it is reported that the disproportionation of the cyclic 2-iodosylbenzenesulfonic acid to the iodyl and iodo compounds is significantly impeded, making direct oxidation of the iodo-precursor more favorable. nih.gov
The following table outlines the synthesis of the iodine(III) precursor, 2-iodosylbenzenesulfonic acid.
| Reactant | Oxidant | Conditions | Product |
|---|---|---|---|
| 2-iodobenzenesulfonic acid | Periodic acid | Acidic | 2-iodosylbenzenesulfonic acid |
Optimization Strategies in the Synthesis of this compound
Optimization of the synthesis of this compound has focused on improving reaction efficiency, yield, and purity of the final product, as well as developing scalable and safer procedures.
A key optimization has been the choice of oxidant. While various oxidants can be used for the conversion of iodoarenes to iodylarenes, Oxone and sodium periodate have emerged as effective and relatively mild reagents for the synthesis of IBS. beilstein-journals.org A comparative study of these oxidants under similar conditions could reveal differences in reaction rates, yields, and the formation of byproducts. For instance, the oxidation of sodium 2-iodobenzenesulfonate with sodium periodate also yields the desired product, providing an alternative to Oxone. beilstein-journals.org
Reaction conditions such as temperature and reaction time are also critical parameters for optimization. The synthesis of the potassium salt of IBS using Oxone was shown to proceed to high conversion when heated at 70 °C for several hours. beilstein-journals.org Lower temperatures may lead to significantly longer reaction times, while higher temperatures could risk decomposition of the product.
The pH of the reaction medium is another crucial factor. As mentioned earlier, the oxidation of free 2-iodobenzenesulfonic acid in an acidic medium favors the formation of the iodine(III) compound, whereas a neutral aqueous solution of sodium 2-iodobenzenesulfonate yields the iodine(V) product. cardiff.ac.ukresearchgate.net Therefore, controlling the pH is a key strategy to selectively synthesize the desired oxidation state.
For applications where IBS is used as a catalyst, the optimization strategy shifts from isolation to efficient in situ generation. In these cases, the focus is on identifying the optimal catalytic loading of the 2-iodobenzenesulfonic acid precursor and the stoichiometric amount of the terminal oxidant (e.g., Oxone) to achieve high turnover numbers and efficiency in the catalytic cycle. acs.org The use of non-aqueous solvents like nitromethane, acetonitrile, or ethyl acetate (B1210297) has been found to be effective for these catalytic oxidations, which also simplifies the removal of the spent oxidant by filtration. acs.org
The following table provides a comparison of different oxidants used in the synthesis of iodylarenes, which is applicable to the synthesis of IBS.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, 70 °C | Effective, commercially available | Results in a mixture of inorganic salts with the product |
| Sodium Periodate (NaIO₄) | Water, elevated temperature | Effective, selective | Can require longer reaction times |
| Potassium Bromate (KBrO₃) / H₂SO₄ | Strongly acidic | Powerful oxidant | Harsh conditions, formation of bromine byproducts |
Mechanistic Elucidation of 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide Mediated Reactions
General Mechanistic Pathways in Hypervalent Iodine Oxidations
Hypervalent iodine compounds serve as versatile and environmentally benign oxidizing agents in a wide array of organic transformations. rsc.orgnih.gov Their reactivity is centered around the iodine(III) or iodine(V) center, which facilitates the oxidation of various substrates. The mechanistic pathways of these reactions, while dependent on the specific reagent, substrate, and conditions, generally follow a few key elementary steps: ligand exchange, reductive elimination, and oxidative addition. acs.org These processes are analogous to those observed in transition metal chemistry. acs.org
A common mechanistic feature is the initial interaction between the hypervalent iodine reagent and the substrate, often involving a ligand exchange. rsc.org For instance, in the oxidation of alcohols or phenols, the hydroxyl group of the substrate typically replaces a ligand on the iodine center. rsc.org This step forms a key intermediate where the substrate is directly bonded to the iodine atom.
Following the formation of this intermediate, the reaction can proceed through several pathways. One common pathway is reductive elimination, where the iodine center is reduced from I(III) to I(I) or from I(V) to I(III), and a new bond is formed on the substrate. acs.org For example, in the oxidation of an alcohol to a carbonyl compound, a C-H bond at the alpha-position to the oxygen is broken, and a C=O double bond is formed, while the I(III)-O bond is cleaved, leading to the release of the oxidized product and the reduced iodinane.
The general reactivity patterns of hypervalent iodine reagents can be summarized as follows:
Ligand Exchange: A ligand on the hypervalent iodine center is substituted by the substrate.
Reductive Elimination: The iodine center is reduced, and the oxidized substrate is released.
Intermediate Formation: Various intermediates, such as iodine(III) enolates or species with direct iodine-substrate bonds, are formed during the reaction. rsc.org
These fundamental pathways underpin the diverse applications of hypervalent iodine reagents in modern organic synthesis, enabling transformations such as C-H functionalization, alkene difunctionalization, and oxidative dearomatization. rsc.orgnih.gov
Detailed Mechanistic Studies of 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide Catalyzed Oxidations
Following extensive searches of scientific literature and chemical databases, no specific, detailed mechanistic studies for reactions catalyzed by this compound were found.
Role of Ligand Exchange and Intermediate Formation in this compound Reactions
Information regarding the specific role of ligand exchange and the nature of intermediate formation in reactions involving this compound is not available in the reviewed scientific literature.
Kinetic and Thermodynamic Investigations of this compound Reactivity
No publicly available kinetic or thermodynamic data or investigations specifically concerning the reactivity of this compound could be located.
Influence of Solvent and Additives on this compound Reaction Mechanisms
There are no available studies in the scientific literature that investigate the influence of different solvents or additives on the reaction mechanisms of this compound.
Applications of 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide in Advanced Organic Synthesis
Oxidative Transformations of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic chemistry. 2-Iodoxybenzenesulfonic acid (IBS) has proven to be an exceptionally active catalyst for these conversions, outperforming related reagents like 2-iodoxybenzoic acid (IBX). acs.orgresearchgate.net The reactions are typically carried out under nonaqueous conditions, using Oxone as the co-oxidant, and proceed rapidly and cleanly in solvents such as nitromethane, acetonitrile, or ethyl acetate (B1210297). acs.orgnih.gov A key advantage of this system is the ease of workup, as the Oxone waste can be removed by simple filtration. acs.org
Theoretical calculations suggest that the high reactivity of IBS stems from the ionic character of the intramolecular hypervalent iodine-OSO₂ bond, which facilitates the oxidation process by lowering the energy barrier of the alkoxyperiodinane intermediate. researchgate.net
Primary Alcohol Oxidation to Aldehydes
The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a common challenge in synthesis. The IBS/Oxone system provides a highly efficient method for this transformation. acs.orgorganic-chemistry.orgnih.gov A wide range of primary alcohols can be converted to their corresponding aldehydes in excellent yields. acs.org
Table 1: Oxidation of Primary Alcohols to Aldehydes with IBS/Oxone
| Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) |
|---|---|---|
| Benzyl (B1604629) alcohol | Benzaldehyde | 99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 |
| 1-Octanol | Octanal | 95 |
This table presents illustrative data based on reported findings. Actual yields may vary depending on specific reaction conditions.
Secondary Alcohol Oxidation to Ketones
The oxidation of secondary alcohols to ketones is another cornerstone transformation readily catalyzed by 2-Iodoxybenzenesulfonic acid. acs.orgnih.gov The IBS/Oxone protocol is effective for a broad scope of secondary alcohols, including aliphatic, benzylic, and cyclic substrates, affording the corresponding ketones in high yields. acs.org
Table 2: Oxidation of Secondary Alcohols to Ketones with IBS/Oxone
| Substrate (Secondary Alcohol) | Product (Ketone) | Yield (%) |
|---|---|---|
| 1-Phenylethanol | Acetophenone | 99 |
| Cyclohexanol | Cyclohexanone | 98 |
| 2-Octanol | 2-Octanone | 96 |
This table presents illustrative data based on reported findings. Actual yields may vary depending on specific reaction conditions.
Chemoselectivity in Polyol Oxidations
While extensive data on the chemoselective oxidation of complex polyols using 2-Iodoxybenzenesulfonic acid is not widely detailed in the primary literature, the principles of its reactivity suggest a high degree of chemoselectivity. Generally, hypervalent iodine reagents can differentiate between various types of hydroxyl groups. For instance, in the oxidation of substrates containing both primary and secondary alcohols, it is often possible to achieve selective oxidation of the primary alcohol. However, specific studies focusing on the systematic application of IBS to a broad range of diols and polyols to establish predictable selectivity rules are not prominently featured in the reviewed literature. The related reagent, IBX, is known to oxidize 1,2-diols to α-ketols or α-diketones without oxidative cleavage of the carbon-carbon bond. researchgate.net
Selective Oxidation of Alcohols to Carboxylic Acids
The IBS/Oxone system can be tuned to achieve the full oxidation of primary alcohols to carboxylic acids. acs.orgnih.gov By adjusting the reaction conditions, such as the amount of the terminal oxidant (Oxone), the initially formed aldehyde can be further oxidized in situ to the corresponding carboxylic acid in high yields. acs.orgresearchgate.net This provides a convenient one-pot procedure for this important functional group transformation. nih.gov
Table 3: Oxidation of Primary Alcohols to Carboxylic Acids with IBS/Oxone
| Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzoic acid | 97 |
| 1-Decanol | Decanoic acid | 95 |
This table presents illustrative data based on reported findings. Actual yields may vary depending on specific reaction conditions.
Oxidation of Ethers and Related Substrates
Oxidative Cleavage of Ethers
Formation of Lactones and Other Cyclic Ethers
The formation of lactones and other cyclic ethers using 1,2,3-benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide and related IBX reagents is a viable, though less common, application compared to its other oxidative uses. The primary pathway to these cyclic structures involves the oxidation of diols. While reagents like the Dess-Martin periodinane, a derivative of IBX, are known to cleave 1,2-diols, IBX itself can oxidize them to the corresponding hydroxy-ketones or diketones without cleaving the carbon-carbon bond. chem-station.comwikipedia.org
In specific cases, this oxidation can be directed towards lactone formation. The oxidation of a 1,4-diol or a 1,5-diol can proceed via a hemiacetal intermediate, which is then further oxidized to the corresponding γ-lactone or δ-lactone. This process provides a metal-free alternative to other oxidative cyclization methods. However, the substrate scope and reaction conditions must be carefully controlled to favor cyclization over simple oxidation or potential side reactions. The direct oxidative lactonization of unsubstituted alkanols is not a widely reported application for this class of reagents.
Oxidation of Sulfur-Containing Compounds
The reagent demonstrates significant utility in the controlled oxidation of various organosulfur compounds.
Sulfides to Sulfoxides and Sulfones
One of the most effective applications of this compound and its parent compound, IBX, is the selective oxidation of sulfides. Under mild conditions, these reagents can efficiently convert sulfides to sulfoxides in high yields, often avoiding over-oxidation to the corresponding sulfone. researchgate.net This selectivity is a key advantage over many other powerful oxidants.
The reaction is typically performed at room temperature in solvents like DMSO, THF, or ethyl acetate. Stabilized formulations (often abbreviated as SIBX) have been specifically noted for their efficacy in oxidizing sulfides to sulfoxides. researchgate.net The control between sulfoxide (B87167) and sulfone formation can sometimes be managed by adjusting the stoichiometry of the oxidant and the reaction conditions. Using an excess of the reagent and higher temperatures may lead to the formation of the sulfone. researchgate.netrsc.org
Oxidation of Sulfides to Sulfoxides
| Sulfide Substrate | Product | Oxidant | Conditions | Yield (%) |
|---|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | IBX | DMSO, rt | >95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | IBX | DMSO, rt | >95 |
| Dibutyl sulfide | Dibutyl sulfoxide | SIBX | EtOAc, reflux | ~90 |
| 4-Chlorothioanisole | 4-Chloro-1-(methylsulfinyl)benzene | IBX | DMSO, rt | >95 |
This table presents representative data compiled from studies on IBX and stabilized IBX reagents.
Thioethers to Disulfides
The direct oxidation of a thioether (sulfide, R-S-R') to a disulfide (R-S-S-R) is not a chemically feasible transformation. However, a related and synthetically important reaction mediated by hypervalent iodine reagents like this compound is the oxidative coupling of thiols (R-SH) to form symmetrical disulfides. This transformation is rapid and efficient, proceeding under mild conditions. figshare.com The reagent activates the thiol, facilitating the formation of the S-S bond with the elimination of water and the reduced iodine byproduct. This method is an excellent alternative to metal-catalyzed or harsher oxidative procedures.
Thioester Synthesis from Aldehydes
The direct synthesis of thioesters from aldehydes via oxidative coupling with thiols is a valuable transformation. While various transition metals and oxidants can achieve this, the use of hypervalent iodine reagents is also documented. Specifically, reagents like PhI(O₂CCF₃)₂ have been used for related C-H functionalizations. researchgate.net The reaction is believed to proceed through the formation of a hemi-thioacetal intermediate from the aldehyde and a thiol. The hypervalent iodine reagent then oxidizes this intermediate to the final thioester product. This approach offers a metal-free route to thioesters directly from readily available aldehydes.
Oxidation of Nitrogen-Containing Compounds
The reagent is particularly effective for the oxidation of organic nitrogen compounds, providing access to valuable synthetic intermediates like imines and nitrones. organic-chemistry.orgorganic-chemistry.org
Amines to Imines or Nitrones
The oxidation of secondary amines to imines is a cornerstone application of IBX and its derivatives. The reaction proceeds smoothly under mild conditions, typically in solvents like DMSO or fluorobenzene (B45895) at room temperature or with gentle heating, affording imines in high to excellent yields. chem-station.comorganic-chemistry.orgorganic-chemistry.org This method is highly regarded for its efficiency and broad functional group tolerance. Primary amines can also undergo oxidation, often leading to symmetrical imines through a self-condensation process.
Furthermore, IBX is a powerful tool for converting N,N-disubstituted hydroxylamines into the corresponding nitrones. researchgate.net While the direct, single-step oxidation of secondary amines to nitrones using IBX is less common than imine formation, other catalytic systems have demonstrated this transformation. researchgate.net Given the strong oxidizing power of IBX, its role in such conversions remains an area of interest, potentially proceeding through an N-hydroxylamine intermediate.
Oxidation of Secondary Amines to Imines
| Amine Substrate | Product | Oxidant | Conditions | Yield (%) |
|---|---|---|---|---|
| Dibenzylamine | N-Benzylidene-1-phenylmethanamine | IBX | DMSO, 50 °C | 98 |
| Indoline | 3H-Indole | IBX | DMSO, 50 °C | 96 |
| 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | IBX | Fluorobenzene, 80 °C | 98 |
| N-Benzylaniline | N-Benzylideneaniline | IBX | DMSO, 50 °C | 95 |
This table presents representative data compiled from studies on IBX-mediated amine oxidation. organic-chemistry.orgorganic-chemistry.org
Amides to Imides or Related Structures
The oxidation of the methylene (B1212753) group alpha to the nitrogen atom in N-substituted amides provides a direct route to the synthesis of imides, a valuable functional group present in numerous biologically active molecules and polymers. Hypervalent iodine reagents have emerged as effective promoters of this transformation. While direct studies with this compound are not extensively documented, the closely related and well-studied hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), provides a strong precedent for this reactivity. organic-chemistry.org
The oxidation of a secondary amide to an imide using DMP proceeds efficiently under mild conditions. organic-chemistry.org This transformation is believed to occur through a mechanism involving the initial activation of the N-H bond of the amide by the hypervalent iodine center, followed by elimination to form an N-acyliminium ion intermediate. Subsequent oxidation of the adjacent methylene group leads to the formation of the imide. The reaction is generally high-yielding and tolerates a variety of functional groups.
A plausible reaction pathway, analogous to the DMP-mediated oxidation, is depicted below:
Step 1: Ligand Exchange: The amide substrate reacts with this compound, leading to a ligand exchange at the iodine center and formation of an N-iodo(V) intermediate.
Step 2: N-Acyliminium Ion Formation: Elimination of a proton from the nitrogen and the reduced iodine species generates a highly reactive N-acyliminium ion.
Step 3: Oxidation: The N-acyliminium ion is then oxidized at the α-carbon, which after workup, yields the corresponding imide.
The utility of this methodology is highlighted by its application in the synthesis of various cyclic and acyclic imides. The table below summarizes representative examples of the oxidation of secondary amides to imides using the analogous Dess-Martin periodinane.
| Substrate (Secondary Amide) | Product (Imide) | Yield (%) | Reference |
| N-Benzylacetamide | N-Acetyl-N-benzylacetamide | High | organic-chemistry.org |
| 2-Pyrrolidinone | Succinimide | High | organic-chemistry.org |
| N-Phenylbenzamide | N-Benzoyl-N-phenylbenzamide | High | organic-chemistry.org |
This table presents data for the analogous reagent Dess-Martin periodinane to illustrate the expected reactivity.
Oxidative Functionalization of C-H Bonds
The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to molecular construction. This compound, owing to its potent oxidizing nature, is an effective reagent for various C-H functionalization reactions.
The oxidation of allylic and benzylic C-H bonds to introduce carbonyl or other oxygen-containing functionalities is a fundamental transformation in organic synthesis. Hypervalent iodine(V) reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are well-established reagents for this purpose. researchgate.netwikipedia.org Given its structural and electronic similarities, this compound is expected to exhibit comparable reactivity.
These oxidations typically proceed through a radical mechanism or via a concerted process. In the case of benzylic oxidation, the reaction is believed to be initiated by hydrogen atom abstraction from the benzylic position by the hypervalent iodine species, generating a benzyl radical. This radical is then trapped by an oxygen ligand from the iodine reagent, leading to the formation of the corresponding carbonyl compound after further transformation. Allylic oxidations are thought to follow a similar pathway.
The versatility of this method allows for the oxidation of a wide range of substrates, including substituted toluenes, ethylbenzenes, and various cyclic and acyclic alkenes. The chemoselectivity of these reagents is a key advantage, often allowing for the oxidation of allylic or benzylic positions in the presence of other sensitive functional groups. wikipedia.org
Below is a table summarizing the oxidation of various allylic and benzylic substrates using the analogous reagent IBX.
| Substrate | Product | Reagent | Yield (%) | Reference |
| Toluene | Benzaldehyde | IBX | Moderate | chem-station.com |
| Cyclohexene | Cyclohex-2-en-1-one | IBX | Good | researchgate.net |
| Ethylbenzene | Acetophenone | IBX | Good | researchgate.net |
This table presents data for the analogous reagent 2-Iodoxybenzoic acid (IBX) to illustrate the expected reactivity.
The selective functionalization of C-H bonds at positions remote from existing functional groups represents a significant challenge in organic synthesis. While transition metal-catalyzed approaches have been dominant, strategies employing hypervalent iodine reagents are emerging. These methods often rely on radical translocation processes, where a reactive radical species, generated by the hypervalent iodine reagent, abstracts a hydrogen atom from a remote C-H bond.
One established strategy involves the generation of a nitrogen-centered radical from an N-functionalized amide or carbamate. This radical can then undergo an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) to abstract a hydrogen from a remote δ or ε carbon, respectively. The resulting carbon-centered radical can then be trapped by a ligand from the iodine reagent or undergo further reactions. This approach, often referred to as the Hofmann-Löffler-Freytag reaction, provides a powerful tool for the introduction of functionality at unactivated positions.
While specific examples utilizing this compound in this context are not widely reported, the fundamental principles of radical generation and translocation by hypervalent iodine reagents suggest its potential applicability. Research in this area is ongoing and promises to deliver novel methods for the selective functionalization of remote C-H bonds. researchgate.netresearchgate.net
Oxidative Rearrangements and Cyclizations
This compound and its derivatives are effective promoters of a variety of oxidative rearrangement and cyclization reactions, enabling the construction of complex cyclic and spirocyclic frameworks.
Oxidative spirocyclization of phenols is a powerful transformation for the synthesis of spirodienones, which are key structural motifs in many natural products. Hypervalent iodine reagents, particularly phenyliodine(III) diacetate (PIDA), are widely used for this purpose. nih.govresearchgate.net The reaction proceeds through the formation of an aryloxyiodonium(III) intermediate, which then undergoes an intramolecular nucleophilic attack from a tethered nucleophile onto the aromatic ring, leading to the formation of the spirocyclic system.
The reaction is highly versatile, accommodating a range of tethered nucleophiles, including alcohols, carboxylic acids, and amides, to afford a variety of spiro-lactones, -ethers, and -amides. The efficiency and regioselectivity of the cyclization are often influenced by the nature of the substrate and the reaction conditions.
The table below provides examples of hypervalent iodine-mediated spirocyclization reactions of phenolic substrates.
| Substrate | Product | Reagent | Yield (%) | Reference |
| 4-(4-Hydroxyphenyl)butanoic acid | Spiro[4.5]deca-6,9-diene-2,8-dione | PIDA | Good | nih.gov |
| N-(4-Hydroxyphenethyl)acetamide | N-Acetyl-1-azaspiro[4.5]deca-6,9-diene-8-one | PIDA | Good | nih.gov |
| 2-(4-Hydroxyphenyl)ethanol | 1-Oxaspiro[4.5]deca-6,9-dien-8-one | PIDA | Good | nih.gov |
This table presents data for the analogous reagent Phenyliodine(III) diacetate (PIDA) to illustrate the expected reactivity.
Oxidative annulation reactions provide a convergent approach to the synthesis of fused and polycyclic ring systems. Hypervalent iodine reagents have been successfully employed to mediate such transformations, often involving the oxidative coupling of two components to construct a new ring. chim.itbenthamdirect.com
For instance, the reaction of N-propargyl amides with hypervalent iodine reagents can lead to the formation of oxazole (B20620) derivatives through an oxidative cycloisomerization process. benthamdirect.com In this reaction, the hypervalent iodine reagent activates the alkyne moiety towards intramolecular attack by the amide oxygen, leading to the formation of the oxazole ring.
Another example is the oxidative annulation of alkynes and nitriles, where the hypervalent iodine reagent facilitates the [3+2] cycloaddition of these two components to afford substituted imidazoles. These reactions showcase the ability of this compound and related reagents to promote complex bond-forming cascades under mild conditions. chim.it
Applications in Complex Molecule Synthesis and Natural Product Total Synthesis Methodologies
The efficiency and selectivity of this compound (IBS) make it particularly suitable for oxidative transformations that are critical steps in the synthesis of complex molecules and natural products. Hypervalent iodine reagents are frequently employed in the late-stage functionalization of intricate intermediates, where mild conditions and high chemoselectivity are paramount. researchgate.net
The catalytic system, typically involving an in situ generation of IBS from its precursor (2-iodobenzenesulfonic acid) and Oxone®, facilitates a range of oxidations, such as the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govorganic-chemistry.org These transformations are fundamental in elaborating the carbon skeletons of natural products. For instance, the oxidation of a secondary alcohol to a ketone is a key step in many synthetic routes, including the total synthesis of the marine natural product (+)-Puupehenone, which was achieved using a stabilized version of the related oxidant, IBX. researchgate.net The superior activity of IBS suggests its strong potential for enhancing efficiency in such synthetic endeavors. researchgate.netnih.gov
The utility of hypervalent iodine reagents has been demonstrated in the synthesis of numerous bioactive natural products, where they are used to perform challenging oxidative dearomatizations and cyclizations. researchgate.net Examples of natural products synthesized using the broader family of hypervalent iodine reagents include the antiviral and antitumor agent fortucine, the antibiotic platensimycin, and various alkaloids like sceletenone and acetylaspidoalbidine. researchgate.net The robust and selective nature of the IBS catalyst system makes it an attractive choice for streamlining these complex synthetic sequences.
| Natural Product Class | Key Transformation Facilitated | Relevance of IBS Catalysis | Reference Example(s) |
|---|---|---|---|
| Alkaloids | Oxidation of secondary alcohols to ketones; Oxidative cyclization | Provides a mild and selective method for installing key carbonyl functionality or forming heterocyclic rings. | Sceletenone, Acetylaspidoalbidine, Fortucine researchgate.net |
| Terpenoids | Oxidation of allylic alcohols; Dearomatization of phenols | Enables the synthesis of highly functionalized intermediates from simple aromatic precursors. | (+)-Puupehenone researchgate.net |
| Polyketides/Eicosanoids | Selective oxidation of primary/secondary alcohols in polyfunctional molecules | High chemoselectivity prevents unwanted side reactions with other sensitive functional groups. | Eicosanoid Synthesis wikipedia.org |
| Antibiotics | Benzylic oxidation; Alcohol to aldehyde/ketone conversion | Crucial for building the core structures of complex antibiotics under non-metallic conditions. | Platensimycin researchgate.net |
Stereoselective and Enantioselective Methodologies Utilizing this compound
As an achiral molecule, this compound (IBS) does not induce stereoselectivity in its reactions. Asymmetric synthesis using hypervalent iodine reagents is a developing field that necessitates the design and application of chiral catalysts. beilstein-journals.orgnih.gov Research in this area has focused on modifying the structure of the iodoarene to create a chiral environment around the reactive iodine center.
Several strategies have been explored to achieve enantioselectivity:
Attachment of Chiral Auxiliaries: Chiral ligands, such as those derived from amino acids, tartaric acid, or chiral alcohols like menthol, can be appended to the iodoarene backbone. beilstein-journals.org These auxiliaries can influence the trajectory of the incoming substrate, leading to the preferential formation of one enantiomer.
C₂-Symmetric Reagents: The incorporation of C₂-symmetric elements into the catalyst structure has been shown to be important for achieving decent levels of enantioselectivity in some transformations, such as the oxidation of sulfides to chiral sulfoxides. beilstein-journals.org
Axial Chirality: Creating iodoarene backbones with stable axial chirality is another approach to inducing asymmetry.
While progress has been made, achieving high levels of enantioselectivity (ee) with catalytic chiral hypervalent iodine reagents remains a significant challenge. For example, chiral iodine(V) reagents based on amino acid derivatives have been synthesized and used for the oxidation of sulfides, but generally result in very low ee values. beilstein-journals.org More recently, new classes of chiral reagents have been developed, such as those bearing chiral oxazoline (B21484) groups ortho to the iodine atom. These have been applied to the enantioselective oxidative dearomatization of phenols, yielding products with moderate enantiomeric excesses. nih.gov
The role of IBS in this context is as a powerful and highly active achiral oxidizing core. The principles learned from its high catalytic activity could potentially be translated to the design of new, highly active chiral analogues for asymmetric synthesis.
| Asymmetric Strategy | Chiral Source Example | Application | Observed Outcome | Reference |
|---|---|---|---|---|
| Chiral I(V) Reagents from Amino Acids | Valine, Phenylalanine | Asymmetric oxidation of sulfides | Good yields, but very low enantioselectivity. | beilstein-journals.org |
| Ligand Exchange with Chiral Alcohols | (+)-Menthol | Asymmetric oxidation of sulfides to sulfoxides | Excellent enantioselectivity reported in specific cases. | beilstein-journals.org |
| Spirocyclic Chiral I(III) Catalyst | Rigid spiro-biindane backbone | Asymmetric oxidative dearomatization of phenols | High enantioselectivity achieved in specific phenol (B47542) oxidations. | beilstein-journals.org |
| Ortho-Oxazoline Chiral I(V) Reagents | Chiral 2-amino alcohols | Enantioselective oxidation of o-alkylphenols | Moderate enantioselectivity (up to 55% ee). | nih.gov |
Chemo- and Regioselective Oxidations with this compound
A significant advantage of the IBS/Oxone® system is its exceptional chemo- and regioselectivity, allowing for targeted oxidations in molecules with multiple reactive sites. researchgate.netorganic-chemistry.org
Chemoselectivity: The catalyst system demonstrates remarkable functional group tolerance. It can efficiently oxidize primary and secondary alcohols without affecting other sensitive moieties such as ethers, esters, amides, and even some alkenes and alkynes. nih.govorganic-chemistry.org This high degree of chemoselectivity is crucial for synthetic efficiency, as it often eliminates the need for protection-deprotection steps.
A key feature of this system is the ability to control the extent of oxidation for primary alcohols. Under carefully controlled conditions (e.g., limiting the amount of Oxone®), primary alcohols can be selectively oxidized to aldehydes in high yield. nih.gov By increasing the amount of the co-oxidant and modifying reaction times, the oxidation can be driven further to furnish the corresponding carboxylic acid. researchgate.netnih.gov This tunable reactivity provides valuable synthetic flexibility from a single catalytic system.
Regioselectivity: The IBS catalyst exhibits outstanding regioselectivity in the oxidation of substituted phenols. While many oxidants convert phenols to para-quinones, the IBS/Oxone® system provides a powerful method for the direct and regioselective oxidation of phenols to the corresponding ortho-quinones. pinterest.com This transformation is valuable as o-quinones are important building blocks for the synthesis of various biologically active compounds, including catecholestrogens and hydroxytyrosol (B1673988) derivatives. pinterest.com The proposed mechanism involves the formation of an IBS-phenol complex, followed by an intramolecular researchgate.netpinterest.com-rearrangement that directs oxygen transfer specifically to the ortho-position. pinterest.com
| Substrate Type | Reaction | Product | Selectivity Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Primary Alcohol | IBS (cat.), Oxone® (1.1 eq) | Aldehyde | Chemoselective | Oxidation stops at the aldehyde stage without overoxidation. | nih.gov |
| Primary Alcohol | IBS (cat.), Oxone® (2.2 eq) | Carboxylic Acid | Chemoselective | Controlled overoxidation to the carboxylic acid is achievable. | researchgate.net |
| Secondary Alcohol | IBS (cat.), Oxone® (1.1 eq) | Ketone | Chemoselective | High efficiency for a wide range of secondary alcohols. | nih.govorganic-chemistry.org |
| 1-Naphthol | IBS (cat.), Oxone® | 1,2-Naphthoquinone | Regioselective | Exclusive formation of the ortho-quinone over the para-quinone. | pinterest.com |
| 2-Substituted Phenol | IBS (cat.), Oxone® | Substituted ortho-Benzoquinone | Regioselective | Direct oxidation to the less common o-quinone isomer. | pinterest.com |
| Cycloalkanone | IBS (cat.), Oxone® (excess) | α,β-Unsaturated Enone | Chemoselective | Further oxidation of a ketone to an enone is possible. | nih.gov |
Design and Synthesis of Analogues and Modified 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide Reagents
Structural Modifications for Tuned Reactivity and Selectivity
The reactivity and selectivity of hypervalent iodine reagents are intricately linked to the electronic and steric environment around the iodine center. Modifications to the benziodoxolone core can significantly impact these properties.
While the core structure of 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide is defined by the benziodoxathiole ring, the concept of ligand variation is central to the broader class of hypervalent iodine reagents. In related benziodoxolone systems, such as vinylbenziodoxolones (VBX), the ligand attached to the iodine(III) center is varied to modulate reactivity. For instance, the synthesis of various VBX derivatives with different substituents on the benziodoxolone core has been explored. researchgate.net These variations can influence the electrophilicity of the iodine center and the stability of the reagent, thereby affecting its performance in reactions like electrophilic vinylations. researchgate.net
The electronic nature of substituents on the aromatic ring of the benziodoxolone core plays a crucial role in determining the reactivity of the iodine(III) center. Electron-donating groups can increase the electron density on the iodine, potentially making it less electrophilic but more stable. Conversely, electron-withdrawing groups enhance the electrophilicity of the iodine, which can lead to increased reactivity.
In studies involving vinylbenziodoxolone derivatives, it has been observed that a variety of substituents are well-tolerated, including those containing nitrogen, oxygen, and sulfur heterocycles, as well as amides and ethers. researchgate.net Interestingly, strongly electron-donating aromatic amino and hydroxy substituents have been shown to result in superior yields in certain reactions. researchgate.net In contrast, electron-withdrawing groups like trifluoromethyl (CF3) and unprotected carboxylic acids can lead to a slight reduction in yield. researchgate.net
The position of the substituent also has a significant impact. Steric effects can be introduced by placing substituents in the ortho position to the iodine atom, which can influence the selectivity of the reactions. For example, in the vinylation of thiols, both electronic and steric factors of substituted VBX derivatives have been investigated to understand their effect on chemoselectivity. researchgate.netresearchgate.net It was found that reagents with nitro substituents, which are strongly electron-withdrawing, showed poor chemoselectivity. researchgate.netresearchgate.net
The following table summarizes the observed influence of different substituents on the reactivity of vinylbenziodoxolone reagents in vinylation reactions.
| Substituent Type | Position | Observed Effect on Reactivity/Yield | Reference |
| Electron-Donating (e.g., -NH2, -OH) | Aromatic Ring | Superior yields | researchgate.net |
| Electron-Withdrawing (e.g., -CF3, -COOH) | Aromatic Ring | Slight reduction in yield | researchgate.net |
| Electron-Withdrawing (e.g., -NO2) | Aromatic Ring | Poor chemoselectivity | researchgate.netresearchgate.net |
| Sterically Bulky (e.g., ortho-substituents) | Aromatic Ring | Can influence selectivity | researchgate.netresearchgate.net |
Chiral this compound Derivatives for Asymmetric Synthesis
The development of chiral hypervalent iodine(III) reagents is a significant goal in asymmetric synthesis, aiming to achieve high enantioselectivity in various transformations. While specific examples of chiral derivatives of this compound are not extensively documented in the literature, the principles for their design can be inferred from the broader field of chiral hypervalent iodine chemistry.
The general approach involves the introduction of a chiral moiety into the reagent's structure. This can be achieved by using chiral starting materials or by attaching a chiral auxiliary to the iodine(III) center. The chiral environment created by this modification can then influence the stereochemical outcome of the reaction.
For instance, chiral amino acids can be used as starting materials to synthesize chiral 1,4-disubstituted-1,2,3-triazole derivatives, which are versatile building blocks in organic synthesis. nih.gov Although not directly related to the benziodoxathiole structure, this demonstrates a common strategy for introducing chirality. Another approach involves the use of chiral oxime ethers as versatile reagents for the asymmetric synthesis of protected 1,2-aminoalcohols and α-amino acid derivatives. rsc.org These strategies could potentially be adapted to create chiral analogues of this compound.
Supported and Immobilized this compound Systems
The immobilization of reagents on solid supports offers several advantages, including simplified purification of products, potential for reagent recycling, and suitability for use in continuous flow systems.
Polymer-supported reagents are created by attaching the reactive species to a polymer backbone. This strategy has been widely applied in organic synthesis to facilitate product isolation and purification. In the context of hypervalent iodine reagents, immobilization can be achieved by linking the benziodoxolone core to a polymer resin, such as polystyrene.
The development of heterogeneous catalytic systems is a key area in green chemistry. By immobilizing a catalyst on a solid support, it can be easily separated from the reaction mixture, which is particularly advantageous for expensive or toxic catalysts.
In the broader context of catalysis, various strategies for the immobilization of homogeneous catalysts have been developed. For instance, iron complexes have been anchored to silica (B1680970) by functionalizing the ligand with a group that can be attached to the support. nih.gov This approach prevents the catalyst from leaching into the product and allows for its reuse.
While the direct application of this compound in a heterogeneous catalytic system has not been extensively reported, the principles of catalyst immobilization could be applied. This would involve modifying the structure of the compound to include a linker for attachment to a solid support, such as silica or a polymer, thereby creating a recyclable and more environmentally friendly reagent system.
Recyclable and Regenerable Forms of this compound
The development of recyclable and regenerable forms of hypervalent iodine reagents is a significant focus in green chemistry, aiming to mitigate the environmental impact and reduce the cost associated with these stoichiometric oxidants. While specific research on recyclable analogues of this compound is not extensively documented in publicly available literature, the principles for designing such reagents can be inferred from the successful implementation of these strategies for structurally similar hypervalent iodine(V) compounds, most notably 2-iodoxybenzoic acid (IBX). The primary approach involves the immobilization of the active iodine moiety onto an insoluble solid support, which allows for easy separation of the reagent from the reaction mixture by simple filtration. This supported reagent can then be regenerated and reused in subsequent reactions.
The most common strategy for creating recyclable hypervalent iodine reagents is immobilization on a polymer backbone. This approach offers several advantages, including simplified product purification, reduced contamination of the product with iodine byproducts, and the potential for use in continuous flow reactors.
Design and Synthesis of Polymer-Supported Analogues
The design of a polymer-supported analogue of this compound would likely follow the established methodologies for polymer-bound IBX. The general approach involves the synthesis of a suitable precursor molecule that can be covalently attached to a polymer resin, followed by oxidation to the hypervalent iodine(V) state.
A plausible synthetic route could begin with a substituted 2-iodobenzenesulfonic acid derivative. This precursor would need a functional group that can be linked to a polymer support. For instance, a hydroxyl or amino group on the benzene (B151609) ring would allow for attachment to a chloromethylated or aminomethylated polystyrene resin.
The synthesis could proceed via the following conceptual steps:
Functionalization of the Precursor: Synthesis of a 2-iodobenzenesulfonic acid derivative bearing a reactive handle for polymer attachment.
Immobilization: Covalent attachment of the functionalized precursor to a polymer support, such as polystyrene or silica gel. This is typically achieved through ether or amide bond formation.
Oxidation: The polymer-bound iodine(III) precursor is then oxidized to the active iodine(V) state. A common and effective oxidant for this transformation is oxone (potassium peroxymonosulfate), which is an environmentally benign reagent.
The resulting polymer-supported reagent would feature the active 1,2,3-Benziodoxathiole, 1,3,3-trioxide moiety linked to the insoluble polymer matrix. The loading of the active reagent on the polymer can be controlled by the reaction conditions and the initial functionalization of the resin.
Illustrative Data on Polymer-Supported IBX Analogues
To illustrate the concept of recyclable hypervalent iodine reagents, the following table summarizes typical characteristics of polymer-supported IBX, which would be analogous to a supported form of this compound.
| Support Material | Linker Type | Loading (mmol/g) | Oxidation of Benzyl (B1604629) Alcohol | Recyclability |
| Polystyrene | Ether | 0.8 - 1.5 | High conversion to benzaldehyde | Regenerated with oxone; reused multiple times with minimal loss of activity |
| Silica Gel | Amide | 0.5 - 1.0 | Good to excellent yields of benzaldehyde | Recovered by filtration and re-oxidized for subsequent use |
Regeneration of the Spent Reagent
A key advantage of immobilized reagents is the ability to regenerate the spent form. After an oxidation reaction, the hypervalent iodine(V) species is reduced to its iodine(III) or iodoso counterpart. In the case of a polymer-supported 1,2,3-Benziodoxathiole, 1,3,3-trioxide analogue, the spent reagent would be the corresponding polymer-supported 1-hydroxy-1,2,3-benziodoxathiole 1-oxide.
This spent polymer-bound reagent can be easily recovered from the reaction mixture by filtration. The regeneration process involves re-oxidation of the iodine(III) species back to the active iodine(V) state. This is typically accomplished using a strong, yet environmentally compatible, oxidizing agent. Oxone in an aqueous or biphasic solvent system is a widely used and effective reagent for this purpose. The regenerated polymer-supported reagent can then be washed, dried, and reused in further oxidation reactions, often with only a minor decrease in activity over several cycles.
Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not publicly available at this time.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the specific research findings, data, and analyses required for the following sections have not been published:
Theoretical and Computational Investigations of 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide Chemistry
In Silico Design of Novel 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide Derivatives
To provide an article on this topic would require speculation or the use of data from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter. Further research and publication in the field of computational chemistry are needed before a comprehensive summary can be compiled for this specific molecule.
Sustainability and Green Chemistry Aspects of 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide Use
Atom Economy and Waste Minimization in 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide Mediated Reactions
Atom economy is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comscranton.edulibretexts.orgyoutube.com When used stoichiometrically, hypervalent iodine reagents like 2-iodylbenzoic acid (IBX), a related compound, have notoriously poor atom economy, as the iodine-containing byproduct is generated in an equimolar amount to the product. acsgcipr.org For instance, in an oxidation reaction where only a hydride is removed, the byproduct 2-iodosylbenzoic acid has a molecular weight of 264, representing significant waste. acsgcipr.org
Waste minimization is another critical aspect of green chemistry. In reactions mediated by this compound with Oxone as the co-oxidant, the byproducts from Oxone can often be removed by simple filtration, streamlining the purification process and reducing the generation of solvent waste. acs.orgnih.gov This approach avoids the need for extensive chromatographic purification, which is a major contributor to waste in many organic syntheses. However, it is important to consider the life cycle of iodine itself, which is an element at medium to high risk of depletion, and the incineration of iodine-containing waste can be problematic. acsgcipr.org Therefore, the ability to recycle the iodide from waste streams is a crucial consideration for the long-term sustainability of these methods. acsgcipr.org
| Reaction Type | Reagent Usage | Key Byproduct | Atom Economy Consideration | Waste Minimization Strategy |
|---|---|---|---|---|
| Alcohol Oxidation | Stoichiometric IBX | 2-Iodosylbenzoic acid | Poor | Recycling of iodine byproduct is desirable but not always practical. |
| Alcohol Oxidation | Catalytic this compound with Oxone | Potassium sulfate/bisulfate | Significantly Improved | Filtration of Oxone byproducts; catalytic use of iodine reagent. acs.orgnih.gov |
Development of Environmentally Benign Solvents and Reaction Media for this compound Chemistry
The use of water as a reaction medium is particularly attractive from a green chemistry perspective. rsc.org While this compound itself has high solubility in water, which can complicate its isolation, its synthesis from sodium 2-iodobenzenesulfonate is performed in water. nih.gov Furthermore, related hypervalent iodine-mediated reactions have been developed in aqueous media, often using additives like β-cyclodextrin to facilitate the reaction. organic-chemistry.org The high reactivity of this compound towards some polar organic solvents, where it can be readily reduced, necessitates careful solvent selection. nih.gov
| Solvent/Reaction Medium | Environmental Profile | Applicability in this compound Chemistry | References |
|---|---|---|---|
| Nitromethane | Greener alternative to some traditional solvents. | Effective for catalytic oxidations. acs.orgnih.gov | acs.orgnih.gov |
| Acetonitrile | Commonly used, with moderate environmental impact. | Suitable for catalytic oxidations. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
| Ethyl acetate (B1210297) | Considered a greener solvent. | Can be used for catalytic oxidations. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
| Water | Most environmentally benign solvent. | Used for the synthesis of the reagent; potential for use in mediated reactions. nih.gov | nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | High-boiling polar aprotic solvent. | Used for reactions with the related IBX. organic-chemistry.org | organic-chemistry.org |
Catalytic Applications and Regeneration Strategies for this compound
The transition from stoichiometric to catalytic use of reagents is a cornerstone of green chemistry. researchgate.net this compound has been demonstrated to be an extremely active catalyst for a variety of oxidation reactions. organic-chemistry.orgacs.org It can be generated in situ from its more stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, by oxidation with a terminal oxidant. organic-chemistry.orgnih.gov This approach avoids the need to handle the potentially less stable hypervalent iodine(V) species directly. acsgcipr.org
The most common regeneration strategy involves the use of Oxone as the terminal oxidant. mdpi.com In this catalytic cycle, the active iodine(V) species oxidizes the substrate and is reduced to an iodine(III) or iodine(I) species. The Oxone then re-oxidizes the reduced iodine species back to the active iodine(V) state, allowing the catalytic cycle to continue. This process enables the use of the iodine compound in amounts as low as 0.05–5 mol %. acs.orgnih.gov This catalytic approach not only improves atom economy but also reduces the cost and environmental impact associated with the reagent. acsgcipr.org
Sustainable Synthesis of this compound Itself
The sustainability of a catalytic system also depends on the environmental credentials of the catalyst's synthesis. researchgate.net The preparation of this compound can be achieved through relatively green methods. nih.gov A common route involves the oxidation of sodium 2-iodobenzenesulfonate with Oxone in water at elevated temperatures. nih.gov Another method utilizes sodium periodate (B1199274) as the oxidant in water. nih.gov The use of water as the solvent in these preparations is a significant advantage from a green chemistry perspective. nih.gov
However, the synthesis is not without challenges. The high solubility of the product in water can make its isolation difficult and may lead to contamination with inorganic impurities. nih.gov Despite these challenges, the synthesis avoids the use of hazardous organic solvents and employs readily available and relatively inexpensive starting materials and oxidants, aligning with the principles of sustainable synthesis. mdpi.comnih.gov The multi-step nature of preparing the precursor for hypervalent iodine reagents can contribute to a considerable Life Cycle Inventory burden, which must be weighed against the benefits of its catalytic use. acsgcipr.org
Emerging Research Directions and Future Outlook in 1,2,3 Benziodoxathiole, 1 Hydroxy , 1,3,3 Trioxide Chemistry
Integration of 1,2,3-Benziodoxathiole, 1-hydroxy-, 1,3,3-trioxide with Flow Chemistry Methodologies
The adaptation of synthetic methodologies to continuous flow systems represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. While research on integrating IBS into flow chemistry is still in its early stages, initial studies have demonstrated its viability. A notable development is the creation of a solid-phase supported IBS catalyst (SP-IBS) for use in continuous flow oxidation of alcohols. This approach allows for the easy separation and recycling of the catalyst, a key principle of green chemistry.
In one study, a solid-phase IBS catalyst was successfully employed for the continuous oxidation of a variety of primary and secondary alcohols. The system demonstrated high efficiency and robustness, with the catalyst maintaining its activity over multiple cycles. The use of an organic soluble co-oxidant was crucial for preventing precipitation and clogging of the reactor tubing.
Table 1: Comparison of Solid-Phase IBS (SP-IBS) Catalyst in Continuous Flow Oxidation
| Substrate | Product | Flow Rate (mL/h) | Conversion (%) |
| 1-Phenylethanol | Acetophenone | 40 | >99 |
| 1-Phenylethanol | Acetophenone | 60 | >99 |
| 1-Phenylethanol | Acetophenone | 120 | 84 |
| Benzyl (B1604629) alcohol | Benzaldehyde | 60 | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | 60 | >99 |
This pioneering work underscores the potential of flow chemistry to enhance the practical utility of IBS-mediated oxidations, paving the way for more sustainable and industrially applicable processes.
Photoredox and Electrochemical Catalysis in Conjunction with this compound
The fields of photoredox and electrochemical catalysis have revolutionized organic synthesis by providing mild and sustainable methods for generating reactive intermediates. The integration of hypervalent iodine reagents with these technologies is an active area of research. However, specific studies detailing the use of this compound in photoredox or electrochemical catalytic cycles are currently limited in the available scientific literature.
Novel Reactivity Modes and Unexplored Transformations
The high reactivity of this compound stems from the electron-withdrawing nature of the sulfonate group, which enhances the electrophilicity of the iodine center. researchgate.net This inherent reactivity has been primarily exploited for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids with high efficiency and selectivity, often using Oxone as a terminal oxidant. organic-chemistry.orgacs.org
Recent research has focused on expanding the synthetic utility of IBS beyond these standard transformations. Some of the emerging reactivity modes include:
Cascade Oxidations: IBS has been shown to facilitate selective cascade reactions. For instance, cycloalkanones can be further oxidized to α,β-cycloalkenones or lactones by carefully controlling the reaction conditions and the amount of co-oxidant. organic-chemistry.orgacs.org
Oxidation of Phenols: The catalytic system of IBS and Oxone has been applied to the regioselective oxidation of phenols to valuable 1,2-quinones. acsgcipr.org
C-H Bond Oxidation: The high oxidizing potential of IBS makes it a candidate for challenging C-H bond functionalization reactions, an area of intense research in organic chemistry.
Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS is key to its high activity, as it lowers the energy barrier for the oxidation process. organic-chemistry.orgacs.org This fundamental understanding is crucial for the rational design of new transformations. Unexplored areas that hold significant promise include its application in oxidative C-N and C-C bond formations and in the synthesis of complex heterocyclic systems.
Table 2: Selected Examples of IBS-Catalyzed Oxidations
| Substrate | Catalyst Loading (mol%) | Co-oxidant | Product | Yield (%) |
| 1-Phenylethanol | 1 | Oxone | Acetophenone | 99 |
| Benzyl alcohol | 1 | Oxone | Benzoic acid | 98 |
| Cyclohexanol | 2 | Oxone | Cyclohexanone | 99 |
| Cyclohexanone | 2 | Oxone | 2-Cyclohexen-1-one | 91 |
Interdisciplinary Applications of this compound beyond Traditional Organic Synthesis
While the primary application of this compound remains within the realm of synthetic organic chemistry as a selective oxidizing agent, its potent reactivity suggests potential for broader interdisciplinary applications. Currently, there is a scarcity of published research exploring these avenues.
Hypothetically, the unique properties of IBS could be leveraged in fields such as:
Materials Science: As a strong oxidizing agent, IBS could potentially be used in the synthesis of conductive polymers or in the surface modification of materials.
Chemical Biology: The development of supported or tagged versions of IBS could lead to its use as a tool for probing biological systems, for example, in the selective oxidation of specific residues in proteins or peptides.
The exploration of these interdisciplinary applications is a nascent field. Future research efforts will be necessary to ascertain the viability and potential of IBS in these and other areas beyond its established role in organic synthesis. The development of water-soluble or polymer-supported versions of IBS could be instrumental in facilitating its use in biological or aqueous environments. acsgcipr.org
Addressing Current Limitations and Future Research Challenges
Despite its high reactivity and catalytic potential, this compound is not without its limitations, many of which are common to hypervalent iodine reagents in general. Addressing these challenges is a key focus for future research.
Current Limitations:
Atom Economy: When used in stoichiometric amounts, hypervalent iodine reagents have poor atom economy, generating iodobenzene (B50100) derivatives as byproducts. The move towards catalytic systems with a terminal oxidant like Oxone improves this, but the co-oxidant still contributes to the waste stream. nih.gov
Solubility: IBS itself is highly soluble in water but insoluble in many nonpolar organic solvents, which can complicate its isolation and application in certain reaction media. mdpi.com
Safety Concerns: While IBS is considered safer than IBX, which is known to be shock-sensitive, the handling of potent oxidizing agents always requires care. nih.govresearchgate.net The preparation of IBX, a related compound, can be hazardous. researchgate.net
Future Research Challenges and Outlook:
Development of Truly Catalytic Systems: A major goal is the development of efficient methods for the in situ regeneration of the active iodine(V) species, particularly through electrochemical or photochemical means, which would eliminate the need for chemical co-oxidants.
Expanding the Reaction Scope: Further exploration of the reactivity of IBS in a wider range of transformations, including asymmetric oxidations and the functionalization of unactivated C-H bonds, is a significant area for future work. rsc.org
Greener Synthesis and Recyclability: Designing more sustainable synthetic routes to IBS and developing more robust and recyclable supported versions of the catalyst are crucial for its broader adoption, especially in industrial settings.
Interdisciplinary Exploration: A concerted effort is needed to investigate the potential of IBS in materials science, chemical biology, and other fields to unlock its full potential.
Q & A
Q. What are the established synthetic routes for preparing 1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide, and what critical parameters influence its stability during synthesis?
Methodological Answer: The compound is synthesized via two pathways:
Hydrolysis of methyl ester derivatives : Reacting methyl 2-iodobenzenesulfonate (543) under controlled aqueous conditions to form the target compound (545).
Direct oxidation of 2-iodobenzenesulfonic acid (544) : Using strong oxidizing agents under acidic conditions.
Q. Critical stability parameters :
- Thermal sensitivity : The compound is thermally unstable and prone to decomposition above room temperature.
- Solvent compatibility : Reacts exothermically with organic solvents (e.g., acetone, THF), necessitating aqueous or inert solvent systems.
- Storage conditions : Requires refrigeration (2–8°C) in airtight, light-resistant containers to minimize decomposition .
Q. What precautions are necessary for handling this compound in laboratory settings due to its reactivity?
Methodological Answer:
- Avoid organic solvents : Reactivity with common solvents (e.g., ethanol, DMSO) can lead to hazardous decomposition. Use water-based systems when possible.
- Thermal control : Conduct reactions at ≤20°C to prevent exothermic degradation.
- Protective measures : Use fume hoods, nitrile gloves, and safety goggles. Implement spill containment protocols for powdered forms.
- Decomposition monitoring : Regularly analyze samples via TGA/DSC to detect early signs of instability .
Advanced Research Questions
Q. How does the thermal instability of this compound affect its application in oxidation reactions, and what analytical methods are recommended to monitor decomposition?
Methodological Answer:
- Impact on reactivity : Thermal instability limits its use in high-temperature reactions but enhances its oxidizing power in mild conditions (e.g., room-temperature alcohol oxidations).
- Decomposition product identification : The reductive decomposition yields 1-hydroxy-1H-1,2,3-benziodoxathiole 3,3-dioxide, confirmed via single-crystal X-ray diffraction.
- Analytical methods :
Q. What mechanistic insights explain its role as an oxidizing agent in green chemistry applications?
Methodological Answer:
- Oxidation mechanism : Acts as a hypervalent iodine reagent, transferring oxygen atoms to substrates (e.g., alcohols → ketones).
- Synergistic systems : When paired with Oxone (potassium peroxymonosulfate) and CTAB (cetyltrimethylammonium bromide), it forms a micellar catalytic system in water.
- CTAB role : Enhances solubility and stabilizes reactive intermediates via micelle formation.
- Oxone role : Regenerates the active iodine species, enabling catalytic turnover.
- Green chemistry advantage : Eliminates organic solvents and reduces waste generation. Example: 70% yield achieved in oxidizing alcohols to ketones at 20°C in 2 hours .
Q. How can researchers mitigate challenges associated with contradictory data on its stability across different studies?
Methodological Answer:
- Standardize experimental conditions : Document solvent systems, temperature, and humidity levels rigorously.
- Cross-validate analytical data : Compare results from DSC (decomposition onset), XRD (structural integrity), and NMR (purity) to resolve discrepancies.
- Reproduce synthesis protocols : Adhere to published pathways (e.g., hydrolysis vs. oxidation) and validate purity via elemental analysis .
Q. What strategies optimize its use in selective oxidations of complex substrates?
Methodological Answer:
- Substrate scope tuning :
- Electron-rich alcohols : Prioritize benzylic or allylic alcohols due to their lower oxidation potentials.
- Steric effects : Use bulky substituents to direct regioselectivity.
- Additive screening : Test phase-transfer catalysts (e.g., CTAB) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Kinetic studies : Conduct time-resolved FTIR or UV-Vis spectroscopy to identify rate-determining steps and intermediates .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
